molecular formula C8H9BrFNO2S B1450219 3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide CAS No. 1864200-34-9

3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide

Cat. No.: B1450219
CAS No.: 1864200-34-9
M. Wt: 282.13 g/mol
InChI Key: UNJJHERFBRWQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide (CAS 1864200-34-9) is a fluorinated and brominated benzenesulfonamide derivative of interest in medicinal chemistry and drug discovery. With a molecular formula of C8H9BrFNO2S and a molecular weight of 282.13 g/mol, this compound is part of a class of sulfonamides and their analogues that are recognized as important pharmacophores . Sulfonamides are a prominent group of synthetic compounds with a wide range of biological activities. They are known to function as enzyme inhibitors, with one well-established mechanism being the inhibition of carbonic anhydrase . The specific structural features of this compound—including the bromo and fluoro substituents on the benzene ring and the N-ethyl sulfonamide group—make it a valuable building block for chemical synthesis. It is particularly useful for researchers exploring novel chemical space through N-functionalization reactions to create structurally diverse sulfonimidamides, which are gaining growing interest in the life sciences for their favorable physicochemical properties and high stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Under no circumstances is it provided for personal or animal utilization.

Properties

IUPAC Name

3-bromo-N-ethyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJJHERFBRWQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide generally proceeds via the following key steps:

  • Step 1: Preparation or procurement of 3-bromo-4-fluorobenzenesulfonyl chloride, the sulfonyl chloride intermediate.
  • Step 2: Reaction of the sulfonyl chloride with ethylamine or an ethylating agent to form the N-ethyl sulfonamide.

This strategy aligns with the classical approach to sulfonamide synthesis, where sulfonyl chlorides react with amines under controlled conditions to give sulfonamides.

Preparation of 3-Bromo-4-fluorobenzenesulfonyl Chloride

3-Bromo-4-fluorobenzenesulfonyl chloride is the key precursor for the target sulfonamide. It is commercially available and characterized by the molecular formula C6H3BrClFO2S with a molecular weight of 273.51 g/mol. It can also be synthesized by chlorosulfonation of the corresponding 3-bromo-4-fluorobenzene.

Typical conditions for chlorosulfonation:

  • Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2)
  • Temperature: Controlled to avoid overreaction
  • Atmosphere: Anhydrous and inert (nitrogen or argon)
  • Work-up: Quenching with ice or aqueous base, extraction, and purification

Sulfonamide Formation: Reaction with Ethylamine

The conversion of 3-bromo-4-fluorobenzenesulfonyl chloride to 3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide is achieved by nucleophilic substitution of the sulfonyl chloride by ethylamine.

Typical reaction conditions:

Parameter Details
Solvent Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)
Temperature 0 °C to room temperature
Base Triethylamine or aqueous sodium bicarbonate to neutralize HCl formed
Reaction time 1–12 hours depending on scale and conditions
Atmosphere Nitrogen or argon to maintain anhydrous conditions
Work-up Aqueous extraction, washing, drying, and purification (recrystallization or chromatography)

Mechanism: The lone pair on the ethylamine nitrogen attacks the sulfur atom of the sulfonyl chloride, displacing chloride ion and forming the sulfonamide bond.

Alternative N-Ethylation Method

An alternative approach involves alkylation of the sulfonamide nitrogen. For example, starting from 3-bromo-4-fluorobenzene-1-sulfonamide (the primary sulfonamide), N-ethylation can be performed using ethyl bromide in the presence of a base such as potassium hydroxide (KOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Reported conditions and yields:

Substrate Alkylating Agent Base Solvent Temperature Time Yield (%)
3-Bromo-4-fluorobenzene-1-sulfonamide Ethyl bromide KOH DMSO Room temp 4 hrs ~99%

This method has been shown to provide high yields of N-ethyl sulfonamides efficiently.

Experimental Findings and Optimization

From the literature, the following key points are noted regarding optimization of the preparation:

  • Solvent choice strongly affects reaction yield and purity. Anhydrous, aprotic solvents like DMF and DMSO are preferred for alkylation steps, while DCM and THF are common for sulfonyl chloride reactions.
  • Temperature control is critical to avoid side reactions such as hydrolysis of sulfonyl chloride or over-alkylation.
  • Base selection impacts the neutralization of HCl and the promotion of nucleophilic substitution; triethylamine is common for sulfonyl chloride amidation, while KOH is effective for alkylation.
  • Reaction atmosphere : Inert atmosphere (N2 or Ar) and dry conditions prevent moisture-induced hydrolysis of sulfonyl chloride.
  • Reaction time varies from 1 to 12 hours depending on scale and reagent reactivity.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes Reference
Sulfonyl chloride synthesis Chlorosulfonic acid or SO2Cl2, controlled temp 3-bromo-4-fluorobenzenesulfonyl chloride
Sulfonamide formation Sulfonyl chloride + ethylamine, base (Et3N), DCM, 0°C to RT, inert atmosphere Formation of 3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide
N-Ethylation of sulfonamide 3-bromo-4-fluorobenzene-1-sulfonamide + ethyl bromide, KOH, DMSO, RT, 4 hrs High yield (~99%) N-ethyl sulfonamide

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of bases or acids.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor of enzymes, interfering with their normal function. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: 4-Bromo-N-ethyl-3-fluorobenzene-1-sulfonamide

The positional isomer 4-Bromo-N-ethyl-3-fluorobenzene-1-sulfonamide (CAS 1055995-79-3) differs only in the placement of bromine (position 4) and fluorine (position 3). Key comparisons include:

Property 3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide 4-Bromo-N-ethyl-3-fluorobenzene-1-sulfonamide
Molecular Formula C₈H₉BrFNO₂S (inferred) C₈H₉BrFNO₂S
Molecular Weight ~282.13 (inferred) 282.13
Substituent Positions Br (C3), F (C4), -SO₂NHCH₂CH₃ (C1) Br (C4), F (C3), -SO₂NHCH₂CH₃ (C1)
Electronic Effects Bromine (C3) may exert stronger σ-withdrawing effects due to proximity to sulfonamide. Fluorine (C3) closer to sulfonamide could enhance resonance stabilization.

The positional swap significantly impacts reactivity and binding interactions. For example, bromine at C3 (meta to sulfonamide) may sterically hinder nucleophilic attack compared to bromine at C4 (para) .

Substituent Variations: Amino and Chloro Derivatives

3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (CAS 721908-30-1) differs in substituents:

  • Amino (-NH₂) at C3 vs. bromine in the target compound.
  • Chlorine (Cl) at C4 vs. fluorine.
  • Methoxy (-OCH₃) at C4 on the phenyl ring.
Property Target Compound Amino-Chloro-Methoxy Derivative
Molecular Weight ~282.13 391.67
Key Substituents Br, F, -SO₂NHCH₂CH₃ NH₂, Cl, -OCH₃, Br
Solubility Likely lower due to halogenation Enhanced by amino and methoxy groups (polarity)
Biological Activity Potential enzyme inhibition (halogen effects) Broader pharmacological activity (amino groups enable hydrogen bonding)

Sulfonyl Fluoride Analogs

4-Ethyl-3-nitrobenzene-1-sulfonylfluoride (CAS 345-13-1) replaces the sulfonamide group with a sulfonyl fluoride (-SO₂F) and introduces a nitro (-NO₂) group.

Property Target Compound Sulfonyl Fluoride Analog
Functional Group -SO₂NHCH₂CH₃ -SO₂F
Reactivity Nucleophilic (amide NH) Electrophilic (fluoride leaving group)
Applications Drug design (stable sulfonamide) Click chemistry or covalent inhibitor synthesis

Biological Activity

3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide is a sulfonamide compound characterized by the presence of a bromine atom, an ethyl group, and a fluorine atom attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a lead compound for drug development.

This compound is a white crystalline solid with the chemical formula C9_9H9_9BrFNO2_2S and a CAS number of 1864200-34-9. Its structure includes functional groups that contribute to its reactivity and biological activity, particularly the sulfonamide group which is known for its role in inhibiting various enzymes.

The biological activity of 3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety acts as a competitive inhibitor , interfering with the normal function of enzymes by mimicking substrate structures. The presence of bromine and fluorine enhances binding affinity and specificity, making it effective against certain biological targets .

Enzyme Inhibition

Research has demonstrated that compounds similar to 3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide can selectively inhibit human intestinal carboxylesterases (hiCE), which are involved in drug metabolism. This selectivity can potentially reduce side effects associated with certain prodrugs, such as CPT-11, by modulating their activation in the gastrointestinal tract .

Case Studies

  • Inhibition of Carboxylesterases : A study evaluated the effectiveness of various benzene sulfonamides, including derivatives similar to 3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide, in inhibiting hiCE. The results indicated significant selectivity over other esterases, suggesting potential therapeutic applications in reducing drug toxicity .
  • Anticancer Activity : Preliminary studies have shown that derivatives of sulfonamides exhibit cytotoxic effects on cancer cell lines. For instance, certain analogs demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating potential as anticancer agents .

Comparative Analysis

The following table summarizes the biological activity of 3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide compared to similar compounds:

CompoundTarget EnzymeIC50 (µM)Selectivity
3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamideHuman Intestinal CENot specifiedHigh
4-Bromo-N-ethyl-3-fluorobenzene-1-sulfonamideHuman Liver CE>100Low
N-FluorobenzenesulfonimideDirect fluorinationNot applicableModerate

Q & A

Q. What are the standard synthetic routes for 3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

Sulfonylation : Introducing the sulfonamide group via reaction of 3-bromo-4-fluorobenzenesulfonyl chloride with ethylamine.

Halogenation : Bromine and fluorine substituents are introduced either before or after sulfonylation, depending on precursor availability.

Optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane vs. DMF) significantly affect yield. For example, polar aprotic solvents enhance nucleophilic substitution but may increase side reactions.

  • Critical Factors : Use of anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .
  • Table 1 : Synthetic Route Comparison
StepReagents/ConditionsYield RangePurity (HPLC)
SulfonylationEthylamine, DCM, 0°C → RT60–75%>90%
Halogenation (Br/F)Br₂, FeCl₃ (cat.), 40°C50–65%85–90%

Q. What purification techniques are most effective for isolating 3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide, especially when dealing with halogenated byproducts?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves halogenated impurities.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity for biological assays .

Q. How is the molecular structure of 3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide validated, and what analytical techniques are critical for confirming substituent positions?

  • Methodological Answer :
  • X-ray Crystallography : Resolves spatial arrangement of bromine, fluorine, and sulfonamide groups (e.g., dihedral angles between substituents) .
  • NMR Spectroscopy :
  • ¹H NMR : Ethyl group protons (δ 1.2–1.4 ppm triplet) confirm N-ethyl substitution.
  • ¹³C NMR : Fluorine coupling (²JCF ~20 Hz) identifies para-fluorine position.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (C₈H₉BrFNO₂S, MW 282.13) .

Advanced Research Questions

Q. How can continuous flow reactors be optimized for the large-scale synthesis of 3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide while maintaining regioselectivity?

  • Methodological Answer :
  • Flow Reactor Parameters :
  • Residence Time : 5–10 minutes at 80°C minimizes side reactions.
  • Solvent System : Toluene improves heat transfer and reduces clogging.
  • Regioselectivity Control : Use directing groups (e.g., sulfonic acid) during halogenation to ensure bromine occupies the meta position relative to fluorine .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for 3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide derivatives?

  • Methodological Answer :
  • Dynamic NMR : Detects conformational flexibility in solution (e.g., rotational barriers of the ethyl group).
  • DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate crystallographic conformers.
  • Case Study : Discrepancies in NOE correlations for ortho-substituted analogs were resolved by modeling solvent effects in computational simulations .

Q. What computational methods predict the bioactivity of 3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide against specific enzyme targets, and how are these validated experimentally?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina screens against carbonic anhydrase IX (PDB: 3IAI), identifying sulfonamide-Zn²⁺ interactions as critical for inhibition.
  • MD Simulations : 100-ns trajectories assess binding stability (RMSD <2.0 Å).
  • Validation :
  • In Vitro Assays : Measure IC₅₀ using stopped-flow CO₂ hydration.
  • Structure-Activity Relationship (SAR) : Modify ethyl or fluorine groups to correlate docking scores with experimental inhibition .

Data Contradiction Analysis

  • Example : Conflicting melting points (reported 145–150°C vs. 138–142°C) may arise from polymorphic forms.
  • Resolution : Use DSC and PXRD to identify crystalline phases. Recrystallization from ethyl acetate yields the thermodynamically stable form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.